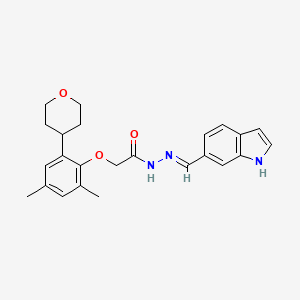![molecular formula C14H26N2O3 B1403812 Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 1367935-91-8](/img/structure/B1403812.png)
Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate
Descripción general
Descripción
Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate is a chemical compound . It contains a total of 46 bonds, including 20 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 2 six-membered rings, 1 (thio-) carbamate (aliphatic), 1 secondary amine (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, under an argon atmosphere, wet Pd/C was added into tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate in THF solution. After replacing the gas in the flask 3 times with hydrogen, the reaction was stirred at 40°C for 40 hours under 45 Psi .Molecular Structure Analysis
The molecular structure of Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate is characterized by the presence of a spirocyclic system, which includes two nitrogen atoms and a hydroxyl group .Aplicaciones Científicas De Investigación
“Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate” is a chemical compound that has potential application value in the field of medicinal chemistry and organic synthesis . It can be used as reagents and intermediates in organic synthesis reactions . It can also be used to synthesize biologically active molecules, such as antitumor agents, antibiotics, etc .
Medicinal Chemistry
Compounds like this can be used in the synthesis of new drugs. They can serve as building blocks in the creation of complex molecules with biological activity .
Organic Synthesis
This compound can be used as a reagent or intermediate in various organic reactions. Its unique structure could potentially be useful in the synthesis of new organic compounds .
Material Science
Organic compounds with complex structures are often used in the development of new materials. These could include polymers, resins, or other types of materials .
Biochemistry
Compounds like this can be used to study biological systems. They could potentially be used to probe enzyme activity, protein structure, or other biochemical processes .
Pharmaceutical Research
This compound could potentially be used in the development of new pharmaceuticals. It could serve as a precursor for the synthesis of new drugs or as a compound for testing biological activity .
Chemical Industry
This compound could potentially be used in various industrial applications. This could include the synthesis of dyes, resins, plastics, or other chemical products .
Propiedades
IUPAC Name |
tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(18)16-8-5-14(6-9-16)10-15-7-4-11(14)17/h11,15,17H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUSGBFCNIPQMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



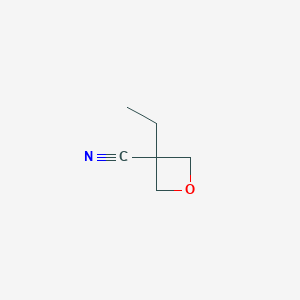
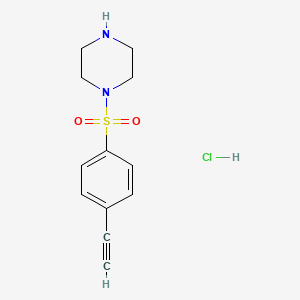
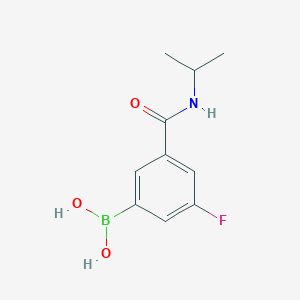
![Spiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one hydrochloride](/img/structure/B1403732.png)
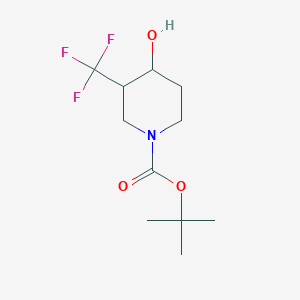
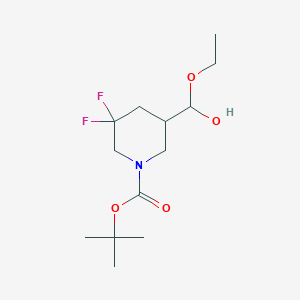
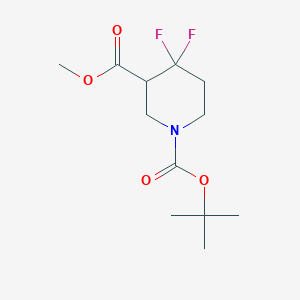
![(1R,2S,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B1403738.png)
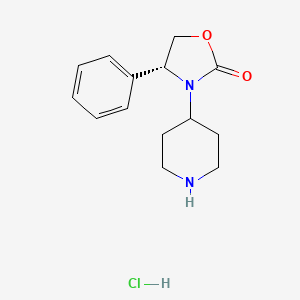
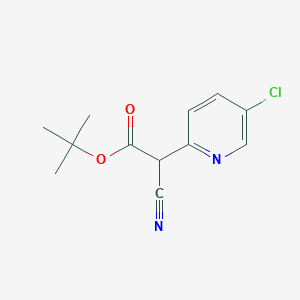
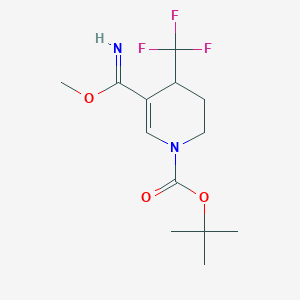
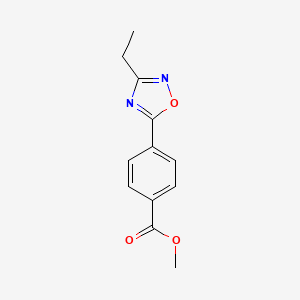
![1-[(2-Bromo-5-methylphenyl)methyl]-pyrrolidine](/img/structure/B1403749.png)
